molecular formula C15H18ClNO4S B6240720 benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2408935-73-7

benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B6240720
CAS RN: 2408935-73-7
M. Wt: 343.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C15H18ClNO4S and its molecular weight is 343.8. The purity is usually 95.
BenchChem offers high-quality benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the reaction of benzyl (1R,3S,4S)-3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate with chlorosulfonic acid followed by treatment with sodium hydroxide.", "Starting Materials": [ "Benzyl (1R,3S,4S)-3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate", "Chlorosulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Add benzyl (1R,3S,4S)-3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate to a mixture of chlorosulfonic acid and acetonitrile.", "Stir the mixture at room temperature for 2 hours.", "Quench the reaction by slowly adding ice-cold water while stirring.", "Extract the product with ethyl acetate.", "Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure.", "Dissolve the residue in methanol and add sodium hydroxide.", "Stir the mixture at room temperature for 2 hours.", "Acidify the solution with hydrochloric acid and extract the product with ethyl acetate.", "Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

2408935-73-7

Product Name

benzyl (1R,3S,4S)-3-[(chlorosulfonyl)methyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C15H18ClNO4S

Molecular Weight

343.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.